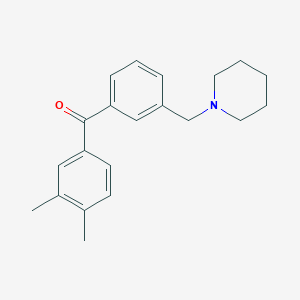
3,4-Dimethyl-3'-piperidinomethyl benzophenone
カタログ番号 B1359605
CAS番号:
898793-20-9
分子量: 307.4 g/mol
InChIキー: WSSWXIJQSJGXAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-3’-piperidinomethyl benzophenone, also known as DPRK or MDPBP, is a potent psychoactive drug. It has a molecular weight of 307.44 . The IUPAC name for this compound is (3,4-dimethylphenyl)[3-(1-piperidinylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecule contains a total of 50 bonds. There are 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.44 . The InChI code for the compound is 1S/C21H25NO/c1-16-9-10-20(13-17(16)2)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 .科学的研究の応用
Receptor Affinity and Potential Pharmacological Implications
- A study focused on synthesizing derivatives of dexoxadrol, a compound structurally related to benzophenones, to investigate their affinity to the phencyclidine binding site of the NMDA-receptor. Notably, a piperidine derivative showed high affinity at σ1-receptors, indicating its potential as a novel lead compound for σ1-receptor ligands (Aepkers & Wünsch, 2004).
Environmental and Chemical Stability
- Research on benzophenone-3 (BP-3), a compound with structural similarity to 3,4-Dimethyl-3'-piperidinomethyl benzophenone, revealed its extensive use in products to resist ultraviolet light. The study systematically explored the oxidation process of BP-3 by potassium permanganate (KMnO4), providing insight into the degradation efficiency and potential environmental impact of benzophenones (Cao et al., 2021).
Photocrosslinking in Biological Studies
- Benzophenones have been utilized for photocrosslinking in biological studies. A specific example involves the incorporation of p-benzoyl-L-phenylalanine into proteins in Escherichia coli, indicating the utility of benzophenones in studying protein interactions in vitro and in vivo (Chin et al., 2002).
特性
IUPAC Name |
(3,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-10-20(13-17(16)2)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWXIJQSJGXAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643146 |
Source


|
| Record name | (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-3'-piperidinomethyl benzophenone | |
CAS RN |
898793-20-9 |
Source


|
| Record name | (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

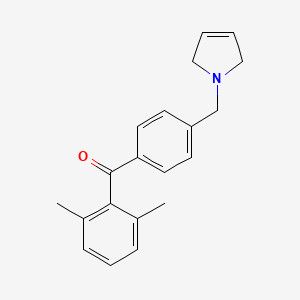
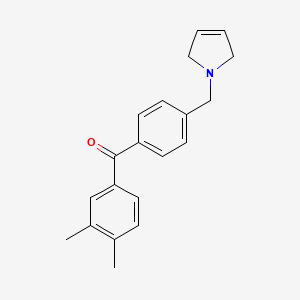
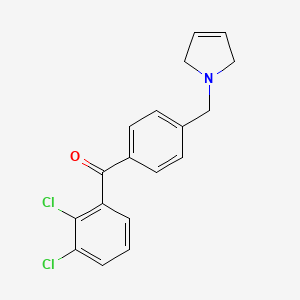
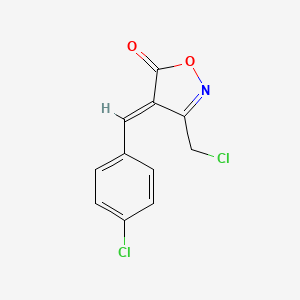
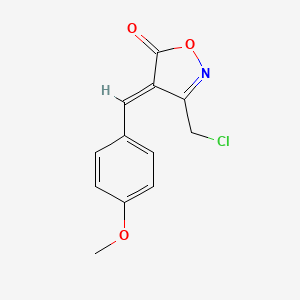
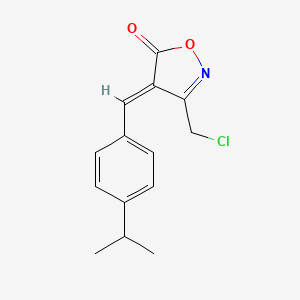
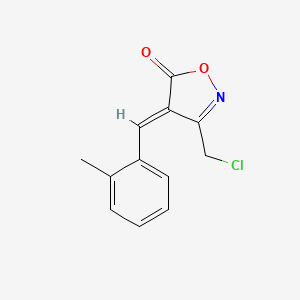
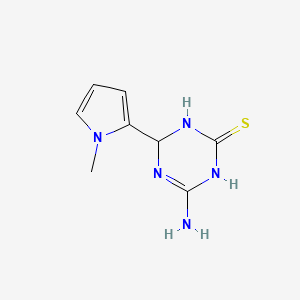

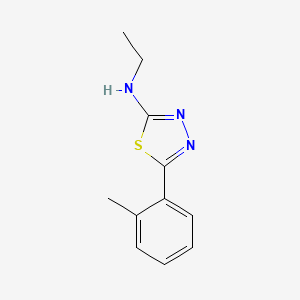


![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)